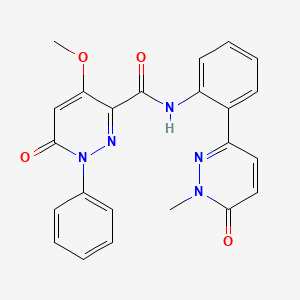
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiangiogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including methoxy, carbonyls, and a carboxamide moiety. Its molecular formula is C19H18N4O3, and it exhibits properties typical of pyridazine derivatives, which are known for their stability and diverse biological activities.
Research indicates that pyridazine derivatives can interact with various biological targets, primarily through inhibition of key enzymes involved in cancer progression. One significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. Inhibition of VEGFR-2 can effectively reduce tumor growth and metastasis by limiting the blood supply to tumors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiangiogenic activity. For instance, compounds similar to this structure have shown significant inhibition of VEGFR-2 with IC50 values ranging from nanomolar to low micromolar concentrations. Specifically, related compounds demonstrated over 80% inhibition at concentrations as low as 10 µM in human umbilical vein endothelial cells (HUVECs) stimulated by VEGF .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against a panel of 56 cancer cell lines. The results indicated a broad spectrum of activity with notable efficacy against leukemia (HL-60), lung (A549), colon (HCT-15), and prostate (PC-3) cancer cell lines. For example:
- HL-60 : Growth inhibition (GI) = 81.7%
- A549 : GI = 58.4%
- HCT-15 : GI = 69.8%
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapeutics .
Case Studies
Several case studies highlight the effectiveness of pyridazine derivatives similar to the target compound:
- Antiangiogenic Activity : A study demonstrated that derivatives with modifications at the phenyl ring exhibited enhanced VEGFR-2 inhibitory activity. The incorporation of specific substituents led to increased potency, suggesting structure-activity relationships that could guide future synthesis .
- Antitumor Efficacy : In xenograft models, compounds structurally related to the target showed robust antitumor effects when administered at doses such as 160 mg/kg BID. These results underscore the potential for clinical application in treating various malignancies .
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | Concentration | Inhibition (%) |
|---|---|---|---|
| VEGFR-2 Inhibition | HUVEC | 10 µM | >80% |
| Anticancer Activity | HL-60 | 10 µM | 81.7% |
| Anticancer Activity | A549 | 10 µM | 58.4% |
| Anticancer Activity | HCT-15 | 10 µM | 69.8% |
| Anticancer Activity | PC-3 | 10 µM | 77.2% |
Propiedades
IUPAC Name |
4-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-27-20(29)13-12-18(25-27)16-10-6-7-11-17(16)24-23(31)22-19(32-2)14-21(30)28(26-22)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVGTMGDKWYEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














